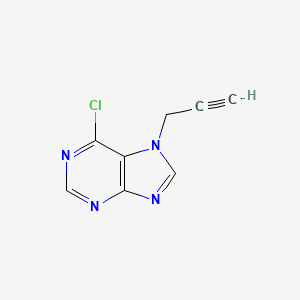![molecular formula C11H14O5 B6164057 methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2260789-26-0](/img/no-structure.png)
methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound that contains a bicyclo[1.1.1]pentane core . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of such compounds often involves the use of [1.1.1]propellane . A continuous flow process has been developed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The molecular structure of “methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate” is based on the bicyclo[1.1.1]pentane core . This core consists of three rings of four carbon atoms each . The compound also contains additional functional groups attached to the bicyclo[1.1.1]pentane core.Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) are known to participate in a range of strain-releasing reactions . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported . This reaction performs an addition reaction onto [1.1.1]propellane to afford BCP radicals .Direcciones Futuras
Bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings . Synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate' involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3-methoxy-3-oxopropanoyl chloride, followed by esterification with methanol and subsequent purification.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "3-methoxy-3-oxopropanoyl chloride", "Methanol" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with 3-methoxy-3-oxopropanoyl chloride in the presence of a suitable solvent and a catalyst to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then treated with methanol and a suitable base to form the desired ester product, methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate.", "Step 3: The crude product is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound." ] } | |
Número CAS |
2260789-26-0 |
Nombre del producto |
methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate |
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)